Bienvenue dans la boutique en ligne BenchChem!

Adrogolide Hydrochloride

Dopamine Receptor Selectivity Functional Assays Parkinson's Disease Pharmacology

Adrogolide Hydrochloride is the definitive research tool for selective, full activation of central dopamine D1 receptors without D2 confounding. Its >400‑fold functional selectivity and rapid plasma conversion to A‑86929 enable precise dissection of D1‑mediated motor, cognitive, and reward pathways. Ideal for Parkinson's, dyskinesia, cognition, and addiction studies. Unique low oral bioavailability also makes it a key reference for CNS drug‑delivery formulation research.

Molecular Formula C22H26ClNO4S
Molecular Weight 436.0 g/mol
CAS No. 166591-11-3
Cat. No. B193569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrogolide Hydrochloride
CAS166591-11-3
SynonymsA-86929;  9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline
Molecular FormulaC22H26ClNO4S
Molecular Weight436.0 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl
InChIInChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1
InChIKeyNPEZSCRKHFTLPE-MYXGOWFTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Adrogolide Hydrochloride (ABT-431): A Selective Dopamine D1 Receptor Agonist Prodrug with Quantifiable Differentiation for Parkinson's Disease Research


Adrogolide Hydrochloride (CAS 166591-11-3, ABT-431) is the diacetate ester prodrug of A-86929, a potent, selective, and full agonist at the dopamine D1 receptor [1]. It belongs to the hexahydrobenzo[f]thieno[2,3-c]quinoline class and is chemically characterized by the molecular formula C22H25NO4S.ClH [2]. Adrogolide itself is a chemically stable prodrug that is rapidly converted (<1 minute) in plasma to its active metabolite, A-86929, enabling in vivo study of selective D1 receptor activation [1]. The compound has been advanced to Phase II clinical trials for Parkinson's disease, demonstrating a unique pharmacodynamic profile that distinguishes it from non-selective dopaminergic agents and other D1 agonists [3].

Why Adrogolide Hydrochloride Cannot Be Substituted by Other Dopamine Agonists: Key Differentiators for Parkinson's Disease Research


Generic substitution among dopamine agonists is not scientifically valid for research applications requiring selective D1 receptor activation. Most clinically used dopaminergic agents, such as levodopa and D2-preferring agonists (e.g., pramipexole, ropinirole), non-selectively stimulate both D1 and D2 receptor families, which contributes to their distinct side-effect profiles [1]. Even among the limited set of D1-preferring ligands, critical quantitative differences in receptor selectivity, blood-brain barrier penetration, and functional efficacy preclude interchangeability. For instance, the D1 partial agonist SKF-38393 has limited clinical translation [2], while the peripheral D1 agonist fenoldopam does not cross the blood-brain barrier, rendering it unsuitable for CNS applications [3]. Adrogolide's unique profile is defined by a combination of >400-fold functional selectivity for D1 over D2 receptors, full intrinsic efficacy, and demonstrated central antiparkinsonian activity, a set of attributes not replicated by any other commercially available research compound [1].

Adrogolide Hydrochloride: Quantitative Differentiation Guide vs. Dihydrexidine, Fenoldopam, Levodopa, and A-86929


Superior D1 vs. D2 Functional Selectivity Compared to Dihydrexidine (DHX)

In functional in vitro assays, A-86929, the active metabolite of adrogolide, demonstrates over 400-fold selectivity for the dopamine D1 receptor compared to the D2 receptor [1]. In contrast, dihydrexidine (DHX), a structurally distinct and commonly used D1 full agonist, exhibits only 10-fold selectivity for D1 over D2 receptors [2]. This represents a quantifiable >40x difference in functional selectivity, indicating a significantly lower potential for D2-mediated off-target activity for the adrogolide/A-86929 pharmacophore.

Dopamine Receptor Selectivity Functional Assays Parkinson's Disease Pharmacology Off-Target Activity

Central Nervous System Penetration: A Decisive Advantage Over the Peripheral D1 Agonist Fenoldopam

Adrogolide's active metabolite, A-86929, is designed to act centrally and has demonstrated robust antiparkinsonian efficacy in primate models and human Parkinson's disease patients, confirming its ability to penetrate the blood-brain barrier (BBB) [1]. In direct contrast, the D1-selective agonist fenoldopam is a peripherally acting vasodilator that does not cross the blood-brain barrier and is devoid of behavioral effects related to central D1 activation [2]. This fundamental difference in CNS bioavailability makes fenoldopam unsuitable for any research application targeting central D1 receptor function.

Blood-Brain Barrier CNS Penetration D1 Receptor Agonist Parkinson's Disease Models

Antiparkinsonian Efficacy Equivalent to Levodopa with a Distinct Dyskinesia Profile

In a Phase II clinical trial involving levodopa-responsive Parkinson's disease patients, intravenous adrogolide demonstrated antiparkinsonian efficacy of similar magnitude to that seen with levodopa at doses of 10 mg and above [1]. Notably, in this same study, dyskinesia was reported to be reduced in several patients after receiving ABT-431 [1]. While a separate study in patients with pre-existing dyskinesias found that ABT-431 produced dyskinesias similar to levodopa at the most effective doses [2], the initial finding in a broader patient population suggests a potential for a distinct motor response profile [1]. This contrasts with levodopa and D2 agonists, where long-term dyskinesia is a major dose-limiting adverse effect.

Parkinson's Disease Clinical Trial Motor Efficacy Dyskinesia Levodopa Comparison

Prodrug Strategy Enhances Chemical Stability and Maintains In Vivo Potency Compared to Parent A-86929

Adrogolide is the diacetate ester prodrug of A-86929, designed to improve the chemical stability of the parent catechol compound [1]. Despite this modification, adrogolide is converted rapidly to A-86929 in plasma with a half-life of less than 1 minute [1]. In a rat model of Parkinson's disease (unilateral 6-hydroxydopamine lesion), both compounds produce contralateral rotation, with ED50 values of 0.54 µmol/kg s.c. for adrogolide and 0.24 µmol/kg s.c. for A-86929 [2]. This demonstrates that the prodrug strategy successfully enhances pharmaceutical properties while largely maintaining in vivo potency, as indicated by the comparable (within ~2-fold) ED50 values.

Prodrug Design Pharmacokinetics Chemical Stability In Vivo Efficacy

Targeted Research Applications for Adrogolide Hydrochloride Based on Quantified Differentiation


Elucidating D1 Receptor-Specific Pathways in Parkinson's Disease Models

Adrogolide is the premier tool compound for investigators requiring selective, full activation of central D1 receptors without confounding D2 stimulation. Its >400-fold functional selectivity [1] makes it ideal for dissecting D1-mediated motor effects in MPTP-lesioned non-human primates, where it improves behavioral disability and locomotor scores . Unlike the less selective D1 agonist dihydrexidine (10-fold selective) or peripherally-restricted fenoldopam , adrogolide enables the study of D1-specific mechanisms underlying antiparkinsonian efficacy and the development of dyskinesia, as demonstrated in clinical trials .

Investigating D1 Receptor-Mediated Cognitive Enhancement and Neuroprotection

Preclinical evidence indicates that adrogolide can reverse haloperidol-induced cognitive deficits in non-human primates, suggesting a role for D1 receptors in cognitive function associated with aging and disease [1]. For researchers exploring cognitive enhancement, adrogolide provides a means to selectively activate the D1 receptor, a target implicated in prefrontal cortical function. This is distinct from non-selective agonists or D2-preferring agents, which can impair cognition. Furthermore, its ability to maintain efficacy without tolerance over 28 days of repeated dosing in primates supports its use in longitudinal studies of neuroprotection or sustained cognitive effects [1].

Developing Novel Formulations to Circumvent Low Oral Bioavailability

Adrogolide's low oral bioavailability (approximately 4% in humans) due to high first-pass hepatic metabolism [1] presents a unique challenge and opportunity for pharmaceutical development. This specific pharmacokinetic limitation has driven the exploration of alternative delivery routes. Preclinical data indicate that oral inhalation formulations for intrapulmonary delivery can greatly increase its bioavailability [1]. Therefore, adrogolide is a key reference compound for formulation scientists and drug delivery researchers focused on overcoming poor oral bioavailability of CNS-active agents, providing a well-characterized model for evaluating novel delivery technologies.

Modeling D1 Receptor Function in Substance Abuse and Reward Circuits

Adrogolide is a critical tool for addiction research. In human cocaine abusers, intravenous adrogolide reduced cocaine craving and other subjective effects, while in a rodent model, it attenuated cocaine-seeking behavior and did not itself induce cocaine-seeking [1]. This profile, combined with its high D1 selectivity, allows researchers to specifically probe the role of the D1 receptor in the neurobiology of reward, craving, and relapse, differentiating its function from that of D2 and D3 receptors, which are more commonly targeted in this field. Animal studies also indicate a low abuse potential for adrogolide itself [1], making it a safe and effective tool for these investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adrogolide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.